3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
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Description
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C17H18O4 and a molecular weight of 286.32 .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is represented by the formula C17H18O4 . The average mass is 286.322 Da and the monoisotopic mass is 286.120514 Da .Scientific Research Applications
Catalysis and Synthesis
The regioselective synthesis of complex molecules like 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles demonstrates the utility of related compounds in facilitating specific chemical transformations. Such processes are crucial for creating molecules with potential therapeutic properties or for material science applications (C. S. Reddy & A. Nagaraj, 2008).
Material Science
Substituted benzoic acids, including structures similar to "3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid," have been explored for doping polyaniline, a conducting polymer. This application highlights the role of such compounds in enhancing the electrical properties of materials, which can be leveraged in electronics and nanotechnology (C. A. Amarnath & S. Palaniappan, 2005).
Pharmaceutical Research
In pharmaceutical research, derivatives of benzoic acid, like 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), have been explored for their cardiotropic action. Such studies underscore the potential of these compounds in the development of new therapeutics, demonstrating the wide-ranging implications of chemical synthesis in medical science (D. Ivkin & A. A. Karpov, 2022).
Ligand Chemistry
The ability of certain benzoic acid derivatives to act as ligands forming complexes with metals showcases their application in coordination chemistry. This property is essential for the development of catalysts, materials, and in understanding biological systems involving metal ions (Yulia S. Kudyakova et al., 2009).
Structural Analysis
Understanding the crystal structures of alkoxy-substituted benzoic acids, including those with ethoxy groups, provides insight into the molecular interactions that govern the formation of solid-state structures. This knowledge is critical for the design of new materials with tailored properties (Pablo A. Raffo et al., 2014).
properties
IUPAC Name |
3-ethoxy-4-[(4-methylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-16-10-14(17(18)19)8-9-15(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAWBINAMCTOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid |
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